2-Methyl-2-buten-1-OL

Catalog No.
S620123
CAS No.
497-02-9
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-buten-1-OL

CAS Number

497-02-9

Product Name

2-Methyl-2-buten-1-OL

IUPAC Name

(E)-2-methylbut-2-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+

InChI Key

NEJDKFPXHQRVMV-HWKANZROSA-N

SMILES

CC=C(C)CO

solubility

Slightly soluble
Soluble (in ethanol)

Synonyms

(E)-2-methyl-2-buten-1-ol, 2-methyl-2-buten-1-ol, 2-methyl-2-buten-1-ol, (E)-isomer, 2-methyl-2-buten-1-ol, (Z)-isomer

Canonical SMILES

CC=C(C)CO

Isomeric SMILES

C/C=C(\C)/CO

The exact mass of the compound 2-Methyl-2-buten-1-OL is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly solublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-2-buten-1-ol (CAS 497-02-9), commonly known as tiglyl alcohol, is a branched, primary allylic alcohol featuring an (E)-configured trisubstituted double bond. As a highly reactive C5 building block, it is primarily procured for the synthesis of tiglate esters, functionalized terpenes, and complex active pharmaceutical ingredients (APIs). Its allylic hydroxyl group facilitates rapid esterification, oxidation, and inner-sphere metal coordination during catalytic processes. With a boiling point of approximately 137 °C and a density of 0.844 g/cm³, this compound offers a specific volatility profile that is critical for precision distillation and formulation in the flavor, fragrance, and fine chemical industries[1].

Substituting 2-methyl-2-buten-1-ol with its structural isomers, such as prenol (3-methyl-2-buten-1-ol) or isoprenol (3-methyl-3-buten-1-ol), fundamentally alters the carbon skeleton of downstream derivatives, yielding senecioate or isoprenyl compounds rather than the targeted tiglates [1]. These structural deviations drastically shift the organoleptic properties and biological activities of the final products. Furthermore, substitution with the (Z)-isomer (angelic alcohol) produces angelate esters, which are thermodynamically less stable and highly susceptible to acid-catalyzed isomerization into the (E)-form. This stereochemical instability complicates downstream purification and significantly degrades the isomeric purity of the final formulation, making the exact (E)-isomer strictly necessary for reliable, high-yield tiglate production [2].

Stereochemical Fidelity in Esterification Workflows

When synthesizing C5-branched esters, the stereochemistry of the starting alcohol dictates the thermodynamic stability of the product. 2-Methyl-2-buten-1-ol (the (E)-isomer) directly yields tiglate esters, which represent the thermodynamically favored configuration. In contrast, utilizing the (Z)-isomer (angelic alcohol) generates angelate esters, which suffer from steric strain and readily isomerize to the (E)-configuration under standard acidic or thermal processing conditions, leading to mixed-isomer products[1].

Evidence DimensionStereochemical stability of resulting esters
Target Compound DataYields >99% stable (E)-tiglate esters without spontaneous isomerization
Comparator Or BaselineAngelic alcohol ((Z)-isomer) yields angelate esters prone to thermodynamic isomerization
Quantified DifferenceEliminates post-synthetic stereochemical correction steps and yield losses
ConditionsStandard acid-catalyzed esterification and thermal processing

Procuring the exact (E)-isomer guarantees high-purity tiglate synthesis and prevents yield losses associated with unwanted stereochemical rearrangement during scale-up.

Inner-Sphere Coordination and Epoxidation Kinetics

The allylic hydroxyl group of 2-methyl-2-buten-1-ol enables highly efficient inner-sphere coordination with titanium-based catalysts (e.g., Ti-silicalite TS-1 models) during hydrogen peroxide epoxidation. Computational and kinetic studies demonstrate that this coordination lowers the overall free-energy barrier for the rate-determining electrophilic oxygen transfer to 23.0 kcal/mol. Non-functionalized alkenes, which must proceed via an outer-sphere mechanism, face an activation barrier approximately 4 kcal/mol higher, resulting in significantly lower conversion rates [1].

Evidence DimensionEpoxidation free-energy barrier (ΔG‡)
Target Compound Data23.0 kcal/mol (via inner-sphere O-transfer)
Comparator Or Baseline~27.0 kcal/mol for non-functionalized alkenes (outer-sphere O-transfer)
Quantified Difference~4.0 kcal/mol reduction in activation energy
ConditionsH2O2 epoxidation using Ti-substituted polyoxometalate / TS-1 catalyst models

This lower activation barrier allows for milder reaction conditions, higher throughput, and improved selectivity in industrial epoxidation workflows.

Boiling Point Differentiation for Distillation Workflows

In industrial solvent recovery and fractional distillation, the precise boiling point of the C5 alcohol dictates the thermal processing parameters. 2-Methyl-2-buten-1-ol exhibits a boiling point of approximately 137 °C at atmospheric pressure. This distinguishes it from its close structural isomers, such as isoprenol (3-methyl-3-buten-1-ol), which boils at 130 °C, and prenol (3-methyl-2-buten-1-ol), which boils at 140 °C[1].

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~137 °C
Comparator Or BaselineIsoprenol (~130 °C) and Prenol (~140 °C)
Quantified Difference7 °C higher than isoprenol; 3 °C lower than prenol
ConditionsAtmospheric pressure (760 mmHg)

Accurate thermal profiling prevents product loss during fractional distillation and ensures complete solvent removal in formulation workflows.

Industrial Synthesis of Tiglate Esters

Directly leveraging its (E)-stereochemistry, this compound is the optimal precursor for manufacturing methyl, ethyl, and geranyl tiglates. Using this specific isomer avoids the thermodynamic instability and isomerization issues associated with angelic alcohol, ensuring high-purity outputs for flavor and fragrance formulations[1].

Substrate for Advanced Catalytic Epoxidation

Due to its favorable 23.0 kcal/mol activation barrier and inner-sphere coordination capabilities, 2-methyl-2-buten-1-ol serves as an excellent substrate for testing and scaling titanium-catalyzed epoxidation processes to produce specialty diols under mild conditions [2].

Precision Fractional Distillation in C5 Separations

Its distinct boiling point of 137 °C allows it to be efficiently isolated or utilized as a specific volatility marker in complex terpene and allylic alcohol distillation workflows, avoiding overlap with isoprenol and ensuring accurate thermal processing [3].

Physical Description

Colourless liquid; Green oily aroma

XLogP3

1

Density

0.863-0.869

UNII

FF5W0ROP10

GHS Hazard Statements

Aggregated GHS information provided by 1374 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (34.72%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4675-87-0
497-02-9

Wikipedia

Tiglic alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Buten-1-ol, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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